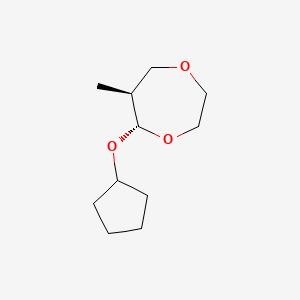
1,4-Dioxepane,5-(cyclopentyloxy)-6-methyl-,trans-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dioxepane,5-(cyclopentyloxy)-6-methyl-,trans-(9CI) is an organic compound with the molecular formula C11H20O3 It is a derivative of dioxepane, characterized by the presence of a cyclopentyloxy group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxepane,5-(cyclopentyloxy)-6-methyl-,trans-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanol derivative with a suitable epoxide in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,4-Dioxepane,5-(cyclopentyloxy)-6-methyl-,trans-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopentyloxy group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted cyclopentyloxy derivatives.
科学的研究の応用
1,4-Dioxepane,5-(cyclopentyloxy)-6-methyl-,trans-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,4-Dioxepane,5-(cyclopentyloxy)-6-methyl-,trans-(9CI) involves its interaction with molecular targets through various pathways. The compound can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their structure and function. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its application.
類似化合物との比較
Similar Compounds
1,4-Dioxepane,5-(cyclopentyloxy)-6-methyl-,cis-(9CI): A stereoisomer with similar structural features but different spatial arrangement.
1,4-Dioxane: A simpler analog without the cyclopentyloxy and methyl groups.
Cyclopentanol: A precursor used in the synthesis of the compound.
Uniqueness
1,4-Dioxepane,5-(cyclopentyloxy)-6-methyl-,trans-(9CI) is unique due to its specific combination of functional groups and stereochemistry. This uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
IUPAC Name |
(5R,6S)-5-cyclopentyloxy-6-methyl-1,4-dioxepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-9-8-12-6-7-13-11(9)14-10-4-2-3-5-10/h9-11H,2-8H2,1H3/t9-,11+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZALTRCHCCLHY-GXSJLCMTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCOC1OC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCO[C@@H]1OC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













